Purity and Price Benchmarking: Comparing Commercial Availability of D-lyxo Tribenzyl Ether
A direct comparison of commercial offerings reveals that the target compound, (3R,4S,5R)-3,4,6-Tris(benzyloxy)-5-hydroxyhexanal, is available at a certified purity of >98.0% (HPLC) from major suppliers, with a unit price of $169.00 for 100 mg . In contrast, its D-arabino stereoisomer, 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose (CAS 132732-60-6), while having the same nominal purity, carries a significantly different commercial footprint . This difference in commercial availability and price point is a direct consequence of divergent synthetic demand and route complexity for each specific stereochemical series .
| Evidence Dimension | Purity (HPLC) and Commercial Pricing |
|---|---|
| Target Compound Data | Purity: >98.0%; Price: $169.00 per 100 mg |
| Comparator Or Baseline | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose (D-arabino analog); Purity: ~98%; Price: Not consistently quoted at the same scale |
| Quantified Difference | N/A; differentiation is in the documented availability and stable pricing for the D-lyxo isomer |
| Conditions | Vendor specifications (TCI America, Chem-Impex) and catalog comparisons as of 2024-2026. |
Why This Matters
For procurement planning and grant budgeting, a stable supply and defined cost from reputable vendors are critical; this compound's consistent market presence reduces project risk.
